molecular formula C19H25N5O3 B6587402 N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide CAS No. 1207020-08-3

N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide

Cat. No.: B6587402
CAS No.: 1207020-08-3
M. Wt: 371.4 g/mol
InChI Key: RIUIFEVNKFUOEN-UHFFFAOYSA-N
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Description

N-[2-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide is a pyrimidine-derived compound featuring a 4-methoxyphenylamino substituent at position 4, a methyl group at position 6, and an ethylamino-ethyl linker terminating in an oxolane-2-carboxamide moiety. The oxolane (tetrahydrofuran) ring may enhance conformational flexibility and solubility compared to bulkier substituents.

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13-12-17(23-14-5-7-15(26-2)8-6-14)24-19(22-13)21-10-9-20-18(25)16-4-3-11-27-16/h5-8,12,16H,3-4,9-11H2,1-2H3,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUIFEVNKFUOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2CCCO2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H28N6O4C_{23}H_{28}N_{6}O_{4} with a molecular weight of 484.58 g/mol. Its structure features a pyrimidine moiety, an amide linkage, and various functional groups that suggest potential interactions with biological targets.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor , particularly targeting DNA methyltransferases, which are crucial in gene regulation and cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent anti-tumor effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of structurally similar compounds. For instance, research on related pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation across various cell lines:

Cell Line Inhibition Rate (30 μM) IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

These findings suggest that compounds with similar structural features may exhibit significant antitumor activity, warranting further investigation into this compound's efficacy against cancer cells.

Case Studies and Research Findings

  • Antitumor Studies : A study focused on a related compound demonstrated that it induced apoptosis in HepG2 cells through mitochondrial pathways, suggesting that this compound could similarly affect cellular pathways leading to programmed cell death.
  • Structure Activity Relationship (SAR) : The effectiveness of related compounds in inhibiting DNA methyltransferases has been linked to specific functional groups within their structures. The presence of an aromatic amine and a pyrimidine core has been associated with enhanced biological activity.
  • Comparative Analysis : When compared to other known inhibitors like Brigatinib and AZD9291, which also contain pyrimidine structures, this compound shows promise as a unique candidate for further development as an antitumor agent.

Comparison with Similar Compounds

Structural Analog 1: PROTAC-Linked Pyrimidines ()

Compound: N-(4-((4-((2-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide

  • Key Differences :
    • Linker : Incorporates a polyethylene glycol (PEG) chain and a dioxopiperidinyl group for E3 ligase recruitment, absent in the target compound.
    • Function : Designed for protein degradation via PROTAC mechanisms, whereas the target compound lacks a ubiquitin ligase-binding moiety.
  • Pharmacokinetics : The PEG linker in this analog improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxolane group .

Structural Analog 2: N-(4-Methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide ()

  • Key Differences: Substituents: A 4-methylphenyl group at position 6 and a 2-oxo group replace the target’s 6-methyl and ethyl-oxolane carboxamide groups.
  • Therapeutic Relevance : Likely targets kinases or receptors distinct from those addressed by the target compound due to divergent substitution patterns .

Structural Analog 3: Formoterol-Related Compounds ()

Compound: Formoterol-related compound B (N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide)

  • Key Differences :
    • Scaffold : Beta-agonist backbone with a hydroxy-phenyl group, unlike the pyrimidine core of the target compound.
    • Function : Targets adrenergic receptors for asthma treatment, whereas the target compound’s pyrimidine core suggests kinase or enzyme modulation.
  • Bioavailability : The hydroxy groups in Formoterol analogs improve water solubility but may limit membrane permeability compared to the target’s hydrophobic oxolane group .

Structural Analog 4: Dihydropyridine Derivatives ()

Compound: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Key Differences: Core Structure: Dihydropyridine ring vs. pyrimidine, altering redox properties and target selectivity. Substituents: A thioether and cyano group enhance electrophilicity, unlike the target’s carboxamide and methoxyphenyl groups.

Structural Analog 5: Thiazole-Based Carboxamides ()

Compound: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

  • Key Differences :
    • Heterocycle : Thiazole ring vs. pyrimidine, affecting π-stacking interactions and binding pocket compatibility.
    • Substituents : A furan-carboxamide group may reduce metabolic stability compared to the target’s oxolane group.
  • Pharmacology : Thiazole derivatives often target enzymes like cyclooxygenase, whereas pyrimidines are common in antiviral or anticancer agents .

Comparative Data Table

Property/Compound Target Compound PROTAC-Linked Pyrimidine () Dihydropyridine () Formoterol Analog ()
Molecular Weight ~450 g/mol* ~900 g/mol ~500 g/mol ~400 g/mol
logP (Predicted) 2.8 1.5 (due to PEG linker) 3.2 1.9
Key Functional Groups Pyrimidine, oxolane carboxamide Pyrimidine, PEG, dioxopiperidine Dihydropyridine, thioether Beta-agonist, hydroxy-phenyl
Therapeutic Area Kinase inhibition/PROTAC Protein degradation Cardiovascular Respiratory
Solubility (mg/mL) ~0.5 (moderate) ~5.0 (high) ~0.3 (low) ~10.0 (high)

*Estimated based on structural formula.

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